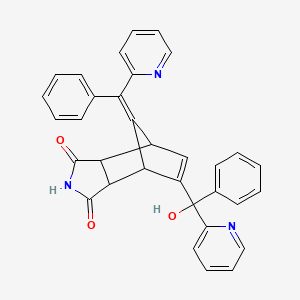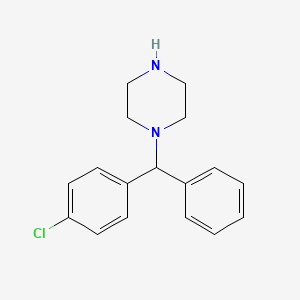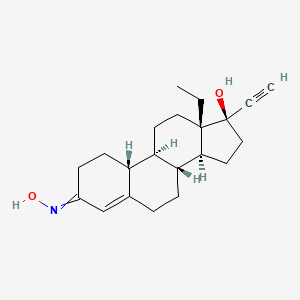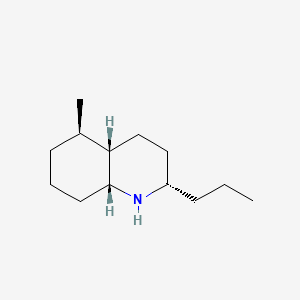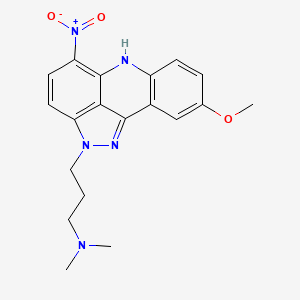
Pyrazoloacridine
Overview
Description
Pyrazoloacridine (PZA) is an investigational small molecule . It has been used in trials studying the treatment of various cancers including Lung Cancer, Liver Cancer, Breast Cancer, Melanoma (Skin), and Metastatic Cancer .
Synthesis Analysis
PZA is an experimental antitumor agent under investigation for the treatment of solid tumors . It is metabolized by Cytochromes P450 and Flavin Monooxygenase in Human Liver Microsomes .Molecular Structure Analysis
The molecular formula of this compound is C19H21N5O3 . Its average mass is 367.402 Da and the monoisotopic mass is 367.164429 Da .Chemical Reactions Analysis
Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis
The average weight of this compound is 367.409 and the monoisotopic weight is 367.164439556 . The chemical formula is C19H21N5O3 .Scientific Research Applications
Anticancer Agent Development
Pyrazoloacridine (PZA) represents a pioneering class of acridine derivatives formulated to combat cancer. It's considered a dual inhibitor, targeting DNA topoisomerase I and II, mechanisms crucial for DNA replication and cell division. This dual inhibitory action is believed to underpin its broad-spectrum antitumor efficacy in various preclinical models. PZA is distinctive for its solid tumor selectivity, effectiveness against hypoxic cells, and potency in noncycling cells, making it a promising candidate for treating a wide range of cancers. Despite its broad preclinical success, phase I and II clinical trials have shown limited anti-tumor activity in specific cancer types, such as gastrointestinal malignancies and prostate cancer, necessitating further research to fully understand its therapeutic potential and utility in combination therapies (Adjei, 2004).
Metastatic Breast Cancer Treatment
In a phase II clinical study, PZA exhibited modest activity in treating metastatic breast cancer (MBC). The research involved patients who had previously undergone no more than one chemotherapy regimen for MBC, highlighting PZA's potential in a treatment-resistant cancer setting. Despite the limited response rate, the study demonstrated PZA's capacity to induce partial responses and stable disease in some patients, underscoring its potential utility as part of a combination therapy regimen for MBC (Ramaswamy et al., 2011).
Mechanism of Action Insights
PZA's mechanism of action involves direct effects on DNA and RNA synthesis, with particular inhibition of topoisomerase II catalytic activity. This action prevents the formation of DNA cleavable complexes, an essential process for DNA replication and cell division. The agent's preclinical efficacy against renal malignancies and other tumor types, combined with its unique toxicity profile, highlights its potential for treating renal cell carcinoma and warrants further investigation into its clinical application in this context (Kuebler et al., 2004).
Solid Tumor Selectivity and Hypoxia Resistance
Pyrazoloacridines exhibit a unique profile of solid tumor selectivity and efficacy against hypoxic cells, traits that could provide a significant advantage in treating solid tumors. This class of compounds shows potency against noncycling cells and displays a distinct mechanism likely related to its nitro function, potentially reducible under hypoxic conditions. These properties suggest that pyrazoloacridines might offer therapeutic benefits in the treatment of solid tumors resistant to conventional therapies (Sebolt et al., 1987).
Pharmacokinetics and Drug Metabolism
Research into the metabolism of PZA by cytochromes P450 and flavin monooxygenase in human liver microsomes has provided valuable insights into its pharmacokinetics and potential drug-drug interactions. Understanding PZA's metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing toxicity, particularly in combination therapies. This knowledge facilitates the development of dosing strategies that maximize antitumor activity while minimizing adverse effects, an essential consideration in the clinical application of PZA (Reid et al., 2004).
Safety and Hazards
Future Directions
PZA has been studied in phase I trials in adults and children, and is currently undergoing broad phase II trials in a number of tumor types . Results from ongoing or recently completed trials are awaited before the utility of this agent in our current armamentarium can be defined . Because of its unique properties, combination studies with other antineoplastic agents are warranted .
Mechanism of Action
Pharmacokinetics
It’s known that pza is metabolized in human liver microsomes by cytochromes p450 and flavin monooxygenase . More research is needed to fully understand the pharmacokinetics of PZA and how these properties impact its bioavailability.
Action Environment
It’s known that pza shows activity against hypoxic cells , suggesting that the oxygen levels in the tumor microenvironment may influence its efficacy
Biochemical Analysis
Biochemical Properties
Pyrazoloacridine plays a significant role in biochemical reactions by inhibiting the activity of topoisomerases I and II. These enzymes are crucial for DNA replication and transcription. This compound interacts with topoisomerases by intercalating into DNA, thereby preventing the formation of topoisomerase-DNA adducts and inhibiting the catalytic activity of these enzymes . This interaction leads to the stabilization of the DNA-topoisomerase complex, resulting in DNA damage and subsequent cell death.
Cellular Effects
This compound exerts cytotoxic effects on various types of cells, particularly solid tumor cells. It has been shown to induce apoptosis in P53-deficient Hep 3B human hepatoma cells and cause delayed DNA fragmentation in MCF-7 breast cancer cells . This compound influences cell function by inhibiting DNA and RNA synthesis, damaging both nascent and parental DNA, and interfering with protein-DNA complexes . Additionally, it affects cell signaling pathways and gene expression, contributing to its anticancer activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA and topoisomerases. By intercalating into DNA, this compound inhibits the catalytic activity of topoisomerases I and II, leading to the stabilization of the DNA-topoisomerase complex and subsequent DNA damage . This inhibition disrupts DNA replication and transcription, ultimately resulting in cell death. This compound also affects gene expression by inhibiting DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound shows schedule-independent cytotoxicity against tumor cells, with host toxicity being greater with shorter infusions . The stability and degradation of this compound have been studied, with findings indicating that it retains activity against several drug-resistant cancer phenotypes over time . Long-term effects on cellular function include DNA fragmentation and granulocyte toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has shown selectivity for solid tumor cell lines and activity in hypoxic, noncycling, and multidrug-resistant cell lines . Dose-limiting toxicities, such as granulocytopenia and mucositis, have been observed at higher doses . The recommended Phase II dose for this compound is 281 mg/m², which has been well tolerated in clinical studies .
Metabolic Pathways
This compound is metabolized by cytochromes P450 and flavin monooxygenase in human liver microsomes . The primary metabolites identified include 9-desmethyl-Pyrazoloacridine, N-demethyl-Pyrazoloacridine, and this compound N-oxide . These metabolites are formed through oxidative reactions catalyzed by specific cytochrome P450 isoforms, such as CYP1A2 and CYP3A4 . The metabolic pathways of this compound play a crucial role in its pharmacokinetics and overall efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier and accumulate in brain tissues . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within specific tissues . The pharmacokinetic properties of this compound, including its volume of distribution and protein binding, contribute to its overall distribution profile .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and topoisomerases . This compound’s ability to intercalate into DNA and inhibit topoisomerase activity is crucial for its anticancer activity. The compound’s localization within the nucleus allows it to effectively disrupt DNA replication and transcription processes, leading to cell death .
properties
IUPAC Name |
3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWPKGYTCJSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99009-21-9 (methanesulfonate salt) | |
| Record name | Pyrazoloacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50869326, DTXSID301316714 | |
| Record name | 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazoloacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL) | |
| Record name | PYRAZOLOLOACRIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS RN |
99009-20-8 | |
| Record name | Pyrazoloacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazoloacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazoloacridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrazoloacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAZOLOACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pyrazoloacridine exert its anticancer effects?
A1: this compound functions as a DNA intercalator and inhibits the activity of both topoisomerase I and II enzymes [, ]. Unlike traditional topoisomerase poisons, PZA does not stabilize covalent topoisomerase-DNA complexes but rather hinders their formation, suggesting a distinct mechanism of action [].
Q2: Does this compound preferentially target specific cell types?
A2: Preclinical studies have demonstrated this compound's selectivity for solid tumor cells over leukemia cells [, , ]. Importantly, it maintains efficacy against non-cycling and hypoxic cells, which are often resistant to conventional chemotherapy [, , , ].
Q3: How does this compound affect the cell cycle?
A3: this compound induces cell cycle arrest in the G1 and G2 phases [], which may contribute to its observed antagonism with antimetabolites and anti-microtubule agents [].
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research articles don't explicitly state the molecular formula and weight of the specific PZA analog (NSC 366140, PD115934) used in clinical trials, they describe it as a 9-methoxy derivative. Determining the precise formula and weight would necessitate referring to chemical databases or publications dedicated to its synthesis.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound exhibits a rapid initial decline in plasma concentration (alpha half-life of approximately 0.5 hours) followed by a prolonged elimination phase (terminal half-life ranging from 11 to 30 hours) [, , ]. The drug demonstrates a large volume of distribution (700-1380 L/m2), suggesting extensive tissue distribution [, ].
Q6: Does this compound's pharmacokinetic behavior differ across species?
A6: Yes, significant interspecies differences in this compound's pharmacokinetics and pharmacodynamics have been observed. Notably, monkeys tolerated significantly higher doses compared to mice and dogs, highlighting the importance of careful dose selection for human trials [].
Q7: How does the route and schedule of administration impact this compound's toxicity?
A7: Intravenous bolus administration of this compound is associated with dose-limiting central nervous system toxicity [, ]. Prolonging the infusion duration to 1-3 hours or administering the drug as a 24-hour infusion reduces the risk of neurotoxicity while maintaining myelosuppression as the primary dose-limiting toxicity [, , , ].
Q8: Does this compound show activity against multidrug-resistant tumor cells?
A8: this compound has demonstrated preclinical activity against multidrug-resistant tumor cell lines, including those with nonfunctional p53, suggesting potential in overcoming resistance mechanisms [, ]. This activity against MDR cells, coupled with its distinct mechanism of action, makes it a potential candidate for combination therapies [, , ].
Q9: What are the main toxicities associated with this compound?
A9: Myelosuppression, primarily neutropenia, is the dose-limiting toxicity of this compound across various schedules [, , , ]. Central nervous system toxicity, including neuropsychiatric and neuromotor effects, was also observed, particularly with shorter infusion durations [, ].
Q10: Are there any biomarkers to predict this compound's efficacy or toxicity?
A10: Plasma this compound concentrations have been shown to correlate with the degree of myelosuppression [, ]. Additionally, the presence of DNA damage in bone marrow cells post-treatment was associated with granulocyte toxicity []. Further research is needed to identify robust biomarkers for efficacy prediction.
Q11: What are the future directions for this compound research?
A11: Future research should focus on optimizing this compound's therapeutic window by:
Q12: What is known about the metabolism of this compound?
A12: Studies in human liver microsomes have identified three primary oxidative metabolites of this compound: 9-desmethyl-PZA, N-demethyl-PZA, and PZA N-oxide. Specific cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP3A4, play a role in PZA metabolism, alongside flavin monooxygenase (FMO) []. Understanding these metabolic pathways is crucial for predicting drug interactions and individual variability in response.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





